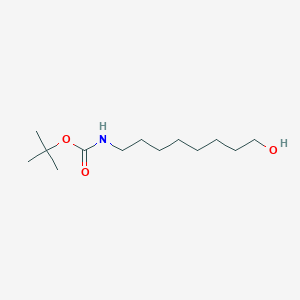

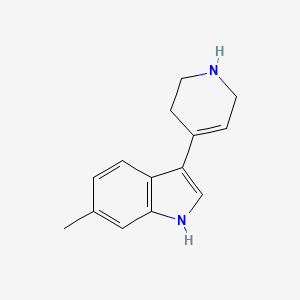

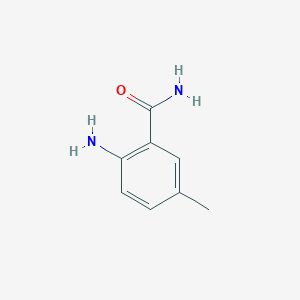

6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Descripción general

Descripción

6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a tetrahydropyridine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylindole and 4-piperidone.

Formation of Tetrahydropyridine Moiety: The 4-piperidone is subjected to a reduction reaction to form 1,2,3,6-tetrahydropyridine. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reaction: The 6-methylindole is then coupled with the 1,2,3,6-tetrahydropyridine through a condensation reaction. This step often requires the use of a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like ethanol or methanol.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Bromine in acetic acid for bromination.

Major Products

Oxidation: Oxidized derivatives of the indole and tetrahydropyridine moieties.

Reduction: Reduced forms of the compound with hydrogenated double bonds.

Substitution: Halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its structural similarity to neurotransmitter analogs.

Biological Studies: It is used in research to understand its interaction with biological receptors and enzymes, providing insights into its potential therapeutic effects.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The indole moiety can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. Additionally, the tetrahydropyridine moiety may contribute to the compound’s ability to cross the blood-brain barrier, enhancing its potential as a central nervous system-active agent.

Comparación Con Compuestos Similares

Similar Compounds

6-methylindole: Lacks the tetrahydropyridine moiety, making it less versatile in terms of biological activity.

1,2,3,6-tetrahydropyridine:

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Similar structure but without the methyl group at the 6-position, which may affect its binding affinity and activity.

Uniqueness

6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is unique due to the presence of both the indole and tetrahydropyridine moieties, which confer a combination of properties that are beneficial for various applications. The methyl group at the 6-position further enhances its chemical reactivity and potential biological activity.

Propiedades

IUPAC Name |

6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-10-2-3-12-13(9-16-14(12)8-10)11-4-6-15-7-5-11/h2-4,8-9,15-16H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUXMIDTUTXWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C3=CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439607 | |

| Record name | 6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139774-14-4 | |

| Record name | 6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Aminoethylamino)ethoxy]ethanol](/img/structure/B1279304.png)

![2-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B1279309.png)

![8-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1279313.png)

![Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate](/img/structure/B1279316.png)